molecular formula C9H5Cl2F3O B1301603 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone CAS No. 175205-88-6

1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone

Cat. No. B1301603
M. Wt: 257.03 g/mol
InChI Key: NREOBJSTBKEWNY-UHFFFAOYSA-N
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Patent
US05739083

Procedure details

An anhydrous methylene chloride solution (50 ml) of 23.5 g of 3,5-dichloro-4-(1-hydroxyethyl)benzotrifluoride (9) was added at a time to 100 ml of an anhydrous methylene chloride suspension of 30.0 g of pyridinium chlorochromate and 20 g of Celite at room temperature, and the mixture was stirred overnight. The reaction mixture was diluted with 100 ml of ether and thereafter applied to a column packed with 100 g of silica gel. Ether was used for elution, and the eluent was concentrated under reduced pressure to obtain 18.7 g of the desired compound in the form of a yellow oil (crude yield 72.8%).
Quantity
50 mL
Type
reactant
Reaction Step One
Name
3,5-dichloro-4-(1-hydroxyethyl)benzotrifluoride
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[Cl:4][C:5]1[CH:6]=[C:7]([C:15]([F:18])([F:17])[F:16])[CH:8]=[C:9]([Cl:14])[C:10]=1[CH:11]([OH:13])[CH3:12].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>CCOCC>[C:11]([C:10]1[C:9]([Cl:14])=[CH:8][C:7]([C:15]([F:18])([F:16])[F:17])=[CH:6][C:5]=1[Cl:4])(=[O:13])[CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)Cl
Name
3,5-dichloro-4-(1-hydroxyethyl)benzotrifluoride
Quantity
23.5 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1C(C)O)Cl)C(F)(F)F
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
30 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Ether was used for elution
CONCENTRATION
Type
CONCENTRATION
Details
the eluent was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)C1=C(C=C(C=C1Cl)C(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 18.7 g
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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